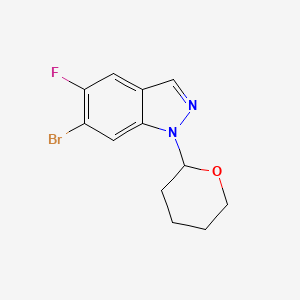

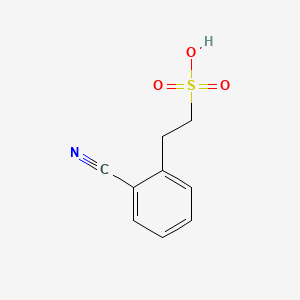

![molecular formula C8H7BrN2O B581222 5-溴-N-甲基苯并[d]恶唑-2-胺 CAS No. 1267429-81-1](/img/structure/B581222.png)

5-溴-N-甲基苯并[d]恶唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-broMo-N-Methylbenzo[d]oxazol-2-aMine is a heterocyclic derivative and can be used as an intermediate in organic synthesis . It has shown anthelmintic activity and low cytotoxicity .

Synthesis Analysis

The synthesis of 5-broMo-N-Methylbenzo[d]oxazol-2-aMine involves adding solid bromide to a stirred solution of 2-amino-4-bromophenol in methanol at room temperature .Molecular Structure Analysis

The molecular structure of 5-broMo-N-Methylbenzo[d]oxazol-2-aMine is represented by the formula C7H5BrN2O .Chemical Reactions Analysis

The reaction for the synthesis of 5-broMo-N-Methylbenzo[d]oxazol-2-aMine is triggered by methylation of the thiol functional group to form the methyl sulfide intermediate. This facilitates a smooth nucleophilic addition-elimination reaction with gaseous methylamine generated in situ from N-methylformamide .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-broMo-N-Methylbenzo[d]oxazol-2-aMine can be found in various databases such as PubChem .科学研究应用

药理活性化合物的合成:

- Chapman 等人 (1971 年) 探索了从 5-氨基-3-甲基苯并[b]噻吩-2-羧酸乙酯合成各种胺和硫脲盐,包括 5-溴-3-甲基苯并[b]噻吩等衍生物,这些衍生物在药理研究中至关重要 (Chapman 等人,1971 年).

抗癌药物合成的关键中间体:

- 曹胜利 (2004 年) 报告说,与 5-溴化合物相关的溴甲基-3,4-二氢-2-甲基-4-氧代喹唑啉是合成抑制胸苷酸合成酶(抗癌治疗中的靶点)的药物的关键中间体 (曹胜利,2004 年).

2-氨基苯并恶唑衍生物的研究:

- Simov 和 Davidkov (1981 年) 合成了各种 2-氨基苯并恶唑,包括 5-溴衍生物。使用红外光谱分析这些化合物,以了解它们在溶液和固态中的结构性质 (Simov 和 Davidkov,1981 年).

四环化合物的形成:

- Soman 和 Thaker (2010 年) 证明了使用溴化和缩合过程合成四环氮杂萘-9-酮和氧杂萘-9-酮,涉及 2-溴-1-甲基苯并[f]色烯-3-酮等衍生物 (Soman 和 Thaker,2010 年).

药物发现的微波辅助合成:

- Chanda 等人 (2012 年) 开发了一种使用微波辐射在离子液体载体上创建苯并[d]恶唑-5-基-1H-苯并[d]咪唑衍生物的新型合成方法,该方法可应用于药物发现计划 (Chanda 等人,2012 年).

用于生物聚合物标记的荧光衍生物的合成:

- Crovetto 等人 (2008 年) 合成了一个荧光的黄嘌呤衍生物,可用于标记生物聚合物中的胺残基,表明在生化和医学研究中具有潜在应用 (Crovetto 等人,2008 年).

N,5-二芳基恶唑-2-胺药效团的开发:

- Lintnerová 等人 (2015 年) 讨论了 N,5-二芳基恶唑-2-胺类化合物的合成,重点介绍了它们在抗肿瘤和抗炎活性等领域的广泛生物利用 (Lintnerová 等人,2015 年).

作用机制

Target of Action

The primary targets of 5-bromo-N-methyl-1,3-benzoxazol-2-amine are extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, regulating cellular processes such as growth, differentiation, and survival.

Mode of Action

It is believed to interact with its targets, erk2 and fgfr2, leading to changes in the cell signaling pathways

Biochemical Pathways

The compound is likely to affect the ERK/MAPK and FGFR2 signaling pathways . These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Alterations in these pathways can have downstream effects on cell behavior and function.

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of 5-bromo-N-methyl-1,3-benzoxazol-2-amine can be influenced by various environmental factors. These may include the pH of the environment, presence of other molecules, temperature, and more. For instance, the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .

安全和危害

未来方向

属性

IUPAC Name |

5-bromo-N-methyl-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-10-8-11-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJRMRFXDUUUFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(O1)C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

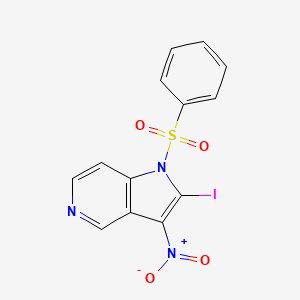

![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)

![5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B581154.png)